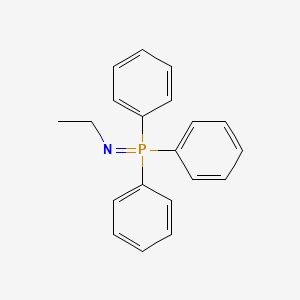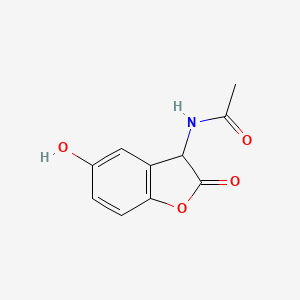![molecular formula C11H18N2O4S B12896549 (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring and a sulfanylpropanoyl group, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrrolidine derivative with a sulfanylpropanoyl chloride, followed by the introduction of the propanoic acid moiety through a series of reactions involving protection and deprotection steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize the yield and minimize by-products.
化学反应分析
Types of Reactions
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
科学研究应用
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid
- (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]butanoic acid
Uniqueness
What sets (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
属性
分子式 |
C11H18N2O4S |
|---|---|
分子量 |
274.34 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C11H18N2O4S/c1-7(11(16)17)12-10(15)8-3-2-5-13(8)9(14)4-6-18/h7-8,18H,2-6H2,1H3,(H,12,15)(H,16,17)/t7-,8-/m0/s1 |
InChI 键 |
YTHMQCRRNDEVGR-YUMQZZPRSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CCS |
规范 SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)

![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)


![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)





